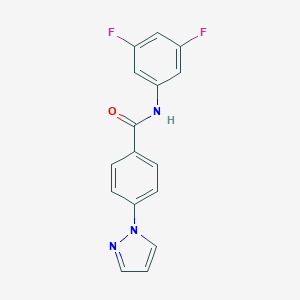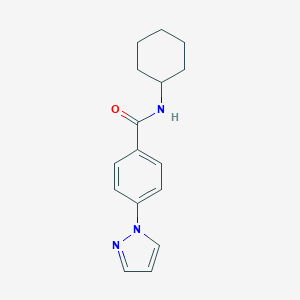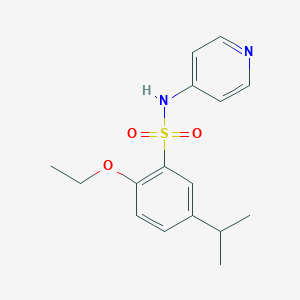
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide, commonly known as EIPBS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. EIPBS belongs to the class of sulfonamide drugs, which are widely used as antibiotics, diuretics, and anticonvulsants.
Aplicaciones Científicas De Investigación
EIPBS has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on several enzymes, including carbonic anhydrase, topoisomerase, and phosphodiesterase. EIPBS has also been investigated as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, EIPBS has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain.
Mecanismo De Acción
The mechanism of action of EIPBS is not fully understood, but it is believed to involve the inhibition of several enzymes, including carbonic anhydrase, topoisomerase, and phosphodiesterase. Additionally, EIPBS has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism by which EIPBS binds to beta-amyloid plaques in the brain is also not fully understood.
Biochemical and Physiological Effects
EIPBS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. EIPBS has also been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair. Additionally, EIPBS has been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels in the body. EIPBS has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EIPBS in lab experiments include its high purity and high yield, as well as its well-studied mechanism of action. Additionally, EIPBS has been shown to have inhibitory effects on several enzymes, making it a versatile tool for studying enzyme function. However, the limitations of using EIPBS in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on EIPBS. One direction is to further investigate its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Another direction is to investigate its potential as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to beta-amyloid plaques in the brain. Additionally, further research is needed to fully understand the mechanism of action of EIPBS and its effects on enzyme function. Finally, future research could focus on developing new synthetic routes for EIPBS that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of EIPBS involves the reaction of 4-chloro-2-ethoxy-5-isopropylbenzenesulfonamide with pyridine in the presence of a base, such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atom by the pyridine nitrogen, resulting in the formation of EIPBS as the final product. The synthesis of EIPBS has been optimized to yield high purity and high yield of the compound.
Propiedades
Nombre del producto |
2-ethoxy-5-isopropyl-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C16H20N2O3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-ethoxy-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-6-5-13(12(2)3)11-16(15)22(19,20)18-14-7-9-17-10-8-14/h5-12H,4H2,1-3H3,(H,17,18) |
Clave InChI |
KRWSWRVFWLVOEC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2 |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









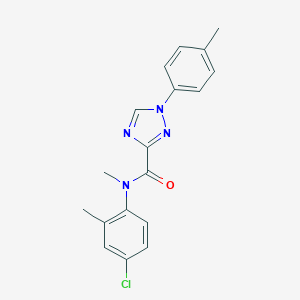
![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
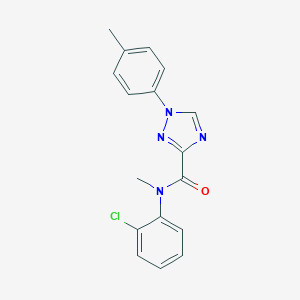
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)

